(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Overview
Description
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structural properties and its utility as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable cyclopropane carboxylate with tert-butyl carbamate under basic conditions to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction: The cyclopropane ring can be subjected to oxidation or reduction, leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize the cyclopropane ring.
Major Products Formed
Deprotection: The major product of Boc deprotection is the free amine derivative of the cyclopropane carboxylate.
Oxidation: Oxidation of the cyclopropane ring can lead to the formation of diols or carboxylic acids, depending on the specific conditions used.
Scientific Research Applications
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its conversion to active intermediates through deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products through nucleophilic substitution or other reaction pathways .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-((tert-Butoxycarbonyl)amino)-5-hexenoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyl (2R)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A similar compound used in the synthesis of complex organic molecules.
Uniqueness
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature makes it a valuable intermediate in the synthesis of strained ring systems and other complex structures that are challenging to obtain through conventional synthetic routes .
Properties
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.